(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
Brand Name: Vulcanchem
CAS No.: 209625-81-0
VCID: VC3283947
InChI: InChI=1S/C10H17F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h8-10H,1-7H2
SMILES: C1CCC(CC1)N2CC(C(C2)F)F
Molecular Formula: C10H17F2N
Molecular Weight: 189.25 g/mol

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine

CAS No.: 209625-81-0

Cat. No.: VC3283947

Molecular Formula: C10H17F2N

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine - 209625-81-0

Specification

CAS No. 209625-81-0
Molecular Formula C10H17F2N
Molecular Weight 189.25 g/mol
IUPAC Name 1-cyclohexyl-3,4-difluoropyrrolidine
Standard InChI InChI=1S/C10H17F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h8-10H,1-7H2
Standard InChI Key DSKZPSBKPCMZJX-UHFFFAOYSA-N
Isomeric SMILES C1CCC(CC1)N2C[C@H]([C@@H](C2)F)F
SMILES C1CCC(CC1)N2CC(C(C2)F)F
Canonical SMILES C1CCC(CC1)N2CC(C(C2)F)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Configuration

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine consists of a five-membered pyrrolidine ring with two fluorine atoms in the 3 and 4 positions, both in the R configuration, and a cyclohexyl group attached to the nitrogen atom. The core structure derives from (3R,4R)-3,4-difluoropyrrolidine, which has a molecular formula of C₄H₇F₂N and a molecular weight of 107.10 g/mol . With the addition of the cyclohexyl group (C₆H₁₁), the complete molecular formula becomes C₁₀H₁₇F₂N.

While specific physical properties of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine are not directly documented in the available literature, predictions can be made based on the properties of related compounds. The parent compound, (3R,4R)-3,4-difluoropyrrolidine, serves as a reference point for these predictions.

The addition of a cyclohexyl group to the nitrogen of the pyrrolidine ring would likely:

  • Increase lipophilicity compared to the parent compound

  • Decrease water solubility

  • Increase molecular weight to approximately 189.25 g/mol

  • Affect melting and boiling points, generally elevating them due to increased molecular mass

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is particularly noteworthy. The (3R,4R) configuration creates a specific arrangement of the fluorine atoms that influences the molecule's shape and biological interactions. The pyrrolidine ring typically adopts an envelope conformation, with the position of the fluorine atoms affecting the preferred conformational state.

Synthetic Approaches and Preparation

General Synthetic Routes

The synthesis of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine would typically follow a multi-step process starting from the preparation of (3R,4R)-3,4-difluoropyrrolidine, followed by N-alkylation with a cyclohexyl group. The synthesis of the parent compound (3R,4R)-3,4-difluoropyrrolidine is documented in chemical databases , providing a foundation for understanding the initial synthetic steps.

A general synthetic approach might involve:

  • Preparation of protected (3R,4R)-3,4-difluoropyrrolidine

  • Deprotection of the nitrogen atom

  • N-alkylation with cyclohexyl bromide or similar reagent

  • Purification and isolation of the final product

Challenges in Stereoselective Synthesis

Comparative Analysis

Comparison with Related Compounds

To understand the potential properties and applications of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine, it is valuable to compare it with structurally related compounds.

CompoundMolecular WeightKey Structural FeaturesPotential Applications
(3R,4R)-3,4-difluoropyrrolidine107.10 g/molCore pyrrolidine with two fluorine atomsBuilding block for medicinal chemistry
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine~189.25 g/molAddition of cyclohexyl group to nitrogenEnhanced lipophilicity, potential CNS applications
(3R,4R)-3,4-Dihydroxypyrrolidine~117.15 g/molHydroxyl groups instead of fluorineDifferent hydrogen bonding profile
N-Cyclohexylpyrrolidine~153.25 g/molLacks fluorine atomsReduced metabolic stability

Effect of Fluorine Substitution

The incorporation of fluorine atoms at the 3 and 4 positions imparts several significant effects:

  • Increased metabolic stability due to the strength of the C-F bond

  • Altered pKa of neighboring functional groups

  • Changed dipole moment affecting molecular interactions

  • Potential for specific protein binding through fluorine-protein interactions

  • Enhanced lipophilicity compared to hydroxylated analogs

Analytical Characterization

Spectroscopic Properties

The characterization of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic patterns for:

  • Pyrrolidine ring protons (multiplets due to F-H coupling)

  • Cyclohexyl protons (complex multiplet pattern)

  • Protons adjacent to fluorine atoms (showing significant splitting due to J-coupling)

¹⁹F NMR would be particularly valuable, likely showing two distinct fluorine signals with characteristic coupling patterns reflecting their stereochemical environment.

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z consistent with C₁₀H₁₇F₂N

  • Fragmentation pattern including loss of the cyclohexyl group

  • Characteristic isotope pattern

Crystallographic Considerations

Structure-Based Design Applications

Medicinal Chemistry Considerations

The unique combination of structural features in (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine makes it a potential scaffold for medicinal chemistry applications. The presence of the cyclohexyl group extends the molecular surface area and provides a hydrophobic region that could potentially interact with lipophilic binding pockets in target proteins.

Fluorinated compounds frequently appear in pharmaceutical development, with fluorine atoms serving multiple purposes:

  • Modulation of physicochemical properties

  • Increased metabolic stability

  • Enhanced binding affinity through electronic effects

  • Altered hydrogen bonding patterns

Future Research Directions

Unexplored Areas and Opportunities

Research opportunities for (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine include:

  • Systematic evaluation of biological activity across multiple targets

  • Investigation of conformational preferences using computational methods

  • Development of efficient stereoselective synthetic routes

  • Exploration as a building block for the synthesis of more complex molecules

  • Study of its potential as a pharmacokinetic modulator when incorporated into drug candidates

Computational Studies

Computational approaches could provide valuable insights into:

  • Binding affinity predictions with various protein targets

  • Conformational energy landscapes

  • Electronic structure and reactivity patterns

  • Physicochemical property predictions

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